- Phosphonated rifamycins and uses thereof for the prevention and treatment of bone and joint infections, United States, , ,

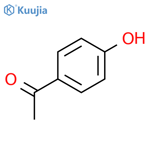

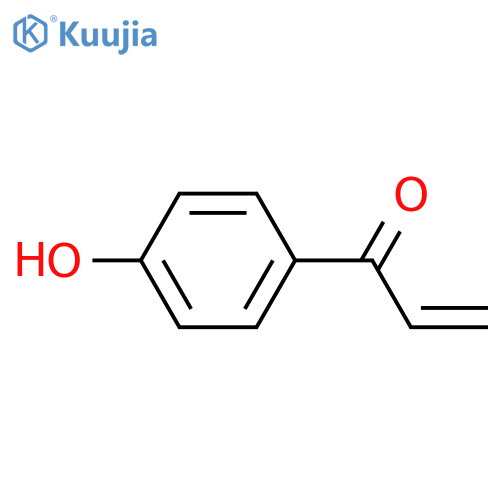

Cas no 95605-38-2 (1-(4-hydroxyphenyl)prop-2-en-1-one)

95605-38-2 structure

Nome del prodotto:1-(4-hydroxyphenyl)prop-2-en-1-one

Numero CAS:95605-38-2

MF:C9H8O2

MW:148.158622741699

MDL:MFCD22123205

CID:1987697

PubChem ID:16036927

1-(4-hydroxyphenyl)prop-2-en-1-one Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-Propen-1-one, 1-(4-hydroxyphenyl)-

- 1-(4-Hydroxyphenyl)-2-propen-1-one (ACI)

- 1-(4-Hydroxyphenyl)prop-2-en-1-one

- 4-hydroxyphenyl Vinyl Ketone

- Z1416178613

- Q27073749

- 1-(4-Hydroxyphenyl)-2-propen-1-one

- BDBM50177407

- 5Q53494FUT

- GTPL8841

- PD051966

- 4-acryloylphenol

- SCHEMBL2394894

- 95605-38-2

- AKOS005200150

- EN300-246996

- CHEMBL378577

- 1-(4-hydroxyphenyl)prop-2-en-1-one

-

- MDL: MFCD22123205

- Inchi: 1S/C9H8O2/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,10H,1H2

- Chiave InChI: NKPPNPJUBLEKAD-UHFFFAOYSA-N

- Sorrisi: O=C(C1C=CC(O)=CC=1)C=C

Proprietà calcolate

- Massa esatta: 148.052429494g/mol

- Massa monoisotopica: 148.052429494g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 11

- Conta legami ruotabili: 2

- Complessità: 155

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 1.5

- Superficie polare topologica: 37.3Ų

1-(4-hydroxyphenyl)prop-2-en-1-one Informazioni sulla sicurezza

- Parola segnale:warning

- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo

- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313

- Istruzioni di sicurezza: H303+H313+H333

- Condizioni di conservazione:Store at recommended temperature

1-(4-hydroxyphenyl)prop-2-en-1-one Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-246996-0.1g |

1-(4-hydroxyphenyl)prop-2-en-1-one |

95605-38-2 | 95% | 0.1g |

$474.0 | 2024-06-19 | |

| Enamine | EN300-246996-1.0g |

1-(4-hydroxyphenyl)prop-2-en-1-one |

95605-38-2 | 95% | 1.0g |

$1364.0 | 2024-06-19 | |

| Enamine | EN300-246996-10.0g |

1-(4-hydroxyphenyl)prop-2-en-1-one |

95605-38-2 | 95% | 10.0g |

$5863.0 | 2024-06-19 | |

| 1PlusChem | 1P01C1V5-250mg |

1-(4-hydroxyphenyl)prop-2-en-1-one |

95605-38-2 | 90% | 250mg |

$897.00 | 2023-12-16 | |

| 1PlusChem | 1P01C1V5-10g |

1-(4-hydroxyphenyl)prop-2-en-1-one |

95605-38-2 | 90% | 10g |

$7309.00 | 2023-12-16 | |

| Enamine | EN300-246996-0.05g |

1-(4-hydroxyphenyl)prop-2-en-1-one |

95605-38-2 | 95% | 0.05g |

$318.0 | 2024-06-19 | |

| Enamine | EN300-246996-5.0g |

1-(4-hydroxyphenyl)prop-2-en-1-one |

95605-38-2 | 95% | 5.0g |

$3953.0 | 2024-06-19 | |

| 1PlusChem | 1P01C1V5-500mg |

1-(4-hydroxyphenyl)prop-2-en-1-one |

95605-38-2 | 90% | 500mg |

$1377.00 | 2023-12-16 | |

| 1PlusChem | 1P01C1V5-2.5g |

1-(4-hydroxyphenyl)prop-2-en-1-one |

95605-38-2 | 90% | 2.5g |

$3364.00 | 2023-12-16 | |

| 1PlusChem | 1P01C1V5-5g |

1-(4-hydroxyphenyl)prop-2-en-1-one |

95605-38-2 | 90% | 5g |

$4948.00 | 2023-12-16 |

1-(4-hydroxyphenyl)prop-2-en-1-one Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: N-Methylanilinium trifluoroacetate Solvents: Tetrahydrofuran ; 3 h, reflux

Riferimento

- Linking Bisphosphonates to the Free Amino Groups in Fluoroquinolones: Preparation of Osteotropic Prodrugs for the Prevention of Osteomyelitis, Journal of Medicinal Chemistry, 2008, 51(21), 6955-6969

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: N-Methylanilinium trifluoroacetate Solvents: Tetrahydrofuran ; 3 h, reflux

Riferimento

- Phosphonated fluoroquinolones, antibacterial analogs thereof, and methods for the prevention and treatment of bone and joint infections, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: N-Methylanilinium trifluoroacetate Solvents: Tetrahydrofuran ; rt; 16 h, reflux

Riferimento

- Nipecotic acid derivatives and their use for soluble epoxide hydrolase inhibitors and pharmaceuticals, Japan, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Carbon disulfide , Aluminum chloride ; rt; 2 h, reflux; 3 h, 80 - 100 °C; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

Riferimento

- Synthesis and Micellar Behaviors of an Anionic Polymerizable Surfactant, Journal of the Chinese Chemical Society (Weinheim, 2014, 61(5), 583-588

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Carbon disulfide , Aluminum chloride ; 2 h, reflux; 3 h, 80 - 100 °C; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Heat-resistant and salt-resistant betaine-type acrylic polymer fluid loss reducer and preparation method, China, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: N-Methylanilinium trifluoroacetate Solvents: Tetrahydrofuran ; 3.5 h, reflux; reflux → rt

1.2 Reagents: Diethyl ether ; 15 min, rt

1.2 Reagents: Diethyl ether ; 15 min, rt

Riferimento

- Preparation of phosphonated rifamycins for the prevention and treatment of bone and joint infections, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Catalysts: 2-Propanamine, N-(1-methylethyl)-, 2,2,2-trifluoroacetate (1:1) Solvents: Dimethylformamide ; 24 h, 90 °C

Riferimento

- New pyridin-3-ylmethyl carbamodithioic esters activate pyruvate kinase M2 and potential anticancer lead compounds, Bioorganic & Medicinal Chemistry, 2015, 23(15), 4815-4823

Metodo di produzione 9

Condizioni di reazione

1.1 Catalysts: 2-Propanamine, N-(1-methylethyl)-, 2,2,2-trifluoroacetate (1:1) Solvents: Dimethylformamide ; 12 h, 80 °C; 80 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

Riferimento

- Preparation of novel dithiocarbamate compound used as antitumor drug targeting pyruvate kinase M2 (PKM2), China, , ,

Metodo di produzione 10

Condizioni di reazione

Riferimento

- Decomposition of 1-aryl-3-dimethylamino-1-propanone methobromides under weakly acidic conditions, Pharmazie, 1984, 39(7), 467-70

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Aluminum chloride

Riferimento

- Inactivation of GABA transaminase by 3-chloro-1-(4-hydroxyphenyl)propan-1-one, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 731-734

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Trifluoroacetic acid , 2-Propanamine, N-(1-methylethyl)-, 2,2,2-trifluoroacetate (1:1) Solvents: Tetrahydrofuran ; 2 h, reflux; reflux → rt; 12 h, reflux

Riferimento

- Direct Synthesis of Adipic Esters and Adiponitrile via Photoassisted Cobalt-Catalyzed Alkene Hydrodimerization, Chemistry - A European Journal, 2022, 28(53),

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Phosphoric acid Solvents: Ethanol ; pH 1, rt → 60 °C; 8 - 9 h, 50 - 60 °C; 60 °C → 25 °C

1.2 Reagents: Aluminum chloride ; 3 - 4 h, 25 - 30 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 - 1.5 h, 25 - 30 °C

1.2 Reagents: Aluminum chloride ; 3 - 4 h, 25 - 30 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 - 1.5 h, 25 - 30 °C

Riferimento

- Preparation of two-component polysiloxane-modified epoxy adhesive for decorative board, China, , ,

1-(4-hydroxyphenyl)prop-2-en-1-one Raw materials

1-(4-hydroxyphenyl)prop-2-en-1-one Preparation Products

1-(4-hydroxyphenyl)prop-2-en-1-one Letteratura correlata

-

Lei Guo,Chengwei Qi,Xingwen Zheng,Renhui Zhang,Xun Shen,Sava? Kaya RSC Adv. 2017 7 29042

-

Rashmi Gaur,Vivek Kumar Gupta,Anirban Pal,Mahendra Padurang Darokar,Rajendra Singh Bhakuni,Brijesh Kumar RSC Adv. 2015 5 5830

-

Shweta Garg,Neera Raghav RSC Adv. 2015 5 72937

-

Sumit Kumar,Nishant Verma,Naseem Ahmed RSC Adv. 2015 5 85128

-

V. Ramkumar,S. Anandhi,P. Kannan,R. Gopalakrishnan CrystEngComm 2013 15 2438

95605-38-2 (1-(4-hydroxyphenyl)prop-2-en-1-one) Prodotti correlati

- 303790-19-4((5Z)-3-(4-hydroxyphenyl)-5-(4-methoxyphenyl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one)

- 476365-71-6(ethyl 5-(2H-1,3-benzodioxol-5-yl)methyl-2-(4-butoxybenzamido)-4-methylthiophene-3-carboxylate)

- 1004-37-1(2,6-Dimethyl-4H-pyran-4-thione)

- 1807269-82-4(5-Chloromethyl-2-cyano-4-ethylphenylacetic acid)

- 336186-19-7(2-(2-oxopropyl)thiobenzoic Acid)

- 1005183-08-3(5-benzyl-3-(4-bromophenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione)

- 1806820-47-2(4-(Difluoromethyl)-3,6-dimethoxy-2-methylpyridine)

- 1018497-82-9(6-(Diethylamino)-1,3-dimethyl-1H-Pyrazolo3,4-bpyridine-5-carboxaldehyde)

- 1019489-00-9((Pentan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine)

- 1804422-31-8(Ethyl 4-cyano-3-methoxy-5-(trifluoromethylthio)benzoate)

Fornitori consigliati

Nantong Boya Environmental Protection Technology Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Xiamen PinR Bio-tech Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

BIOOKE MICROELECTRONICS CO.,LTD

Membro d'oro

CN Fornitore

Reagenti

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Membro d'oro

CN Fornitore

Grosso

Zouping Mingyuan Import and Export Trading Co., Ltd

Membro d'oro

CN Fornitore

Reagenti